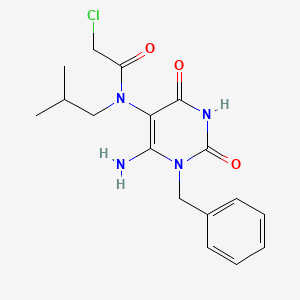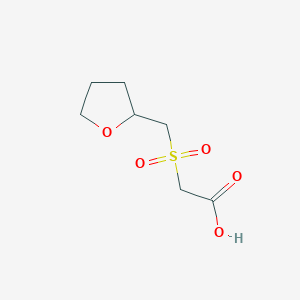
3-(1-phenylethoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-phenylethoxy)propanenitrile is a biochemical compound used for proteomics research . It has a molecular formula of C11H13NO and a molecular weight of 175.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The exact structure is not provided in the search results.Chemical Reactions Analysis
Nitriles, including this compound, can undergo various reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids . They can also be reduced to form primary amines . Furthermore, nitriles can react with Grignard reagents .Relevant Papers One relevant paper was found . This paper discusses the synthesis, characterization, and evaluation of the antimicrobial activity of substituted 3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)propanenitrile . The paper reports that certain analogues of this compound exhibited promising antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
3-(1-phenylethoxy)propanenitrile has a wide range of applications in scientific research. It is used in the synthesis of various compounds and materials, such as polymers, plastics, and pharmaceuticals. In addition, this compound can be used in the synthesis of drugs and medicines, as it is an important intermediate in the synthesis of many drugs. It has also been used in the synthesis of organic dyes, catalysts, and in the production of biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-(1-phenylethoxy)propanenitrile is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules and leading to the formation of new bonds. This mechanism of action is important for the synthesis of various compounds and materials, as it allows for the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have shown that the compound has an inhibitory effect on certain enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-phenylethoxy)propanenitrile in laboratory experiments include its low cost, easy availability, and its ability to form new bonds between molecules. In addition, this compound is a versatile compound that can be used in a variety of ways. However, there are some limitations to its use in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the reaction of this compound with other compounds can produce toxic byproducts, which can be dangerous if not handled properly.
Zukünftige Richtungen
The future of 3-(1-phenylethoxy)propanenitrile is promising, as the compound has a wide range of applications in the fields of science, medicine, and engineering. In the future, this compound may be used in the development of new materials and drugs, as well as in the synthesis of organic dyes, catalysts, and biologically active compounds. In addition, this compound may be used in the synthesis of polymers and plastics, and in the production of pharmaceuticals. Finally, this compound may be used in the development of new methods of drug delivery, as well as in the development of new drugs and medicines.
Synthesemethoden
3-(1-phenylethoxy)propanenitrile can be synthesized through a variety of methods. The most common method is the reaction of phenylacetylene with ethylmagnesium bromide. This reaction produces a this compound product with a yield of approximately 80%. The reaction can be carried out in either aqueous or non-aqueous solvents, and the reaction time and temperature can be adjusted to optimize the yield. Other methods for synthesizing this compound include the reaction of phenylacetylene with diethylzinc, the reaction of phenylacetylene with lithium amide, and the reaction of phenylacetylene with lithium bromide.
Eigenschaften
IUPAC Name |
3-(1-phenylethoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10H,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJCIHIXJNJCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B6143694.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)

![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)

![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)
![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)
![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)


![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)

